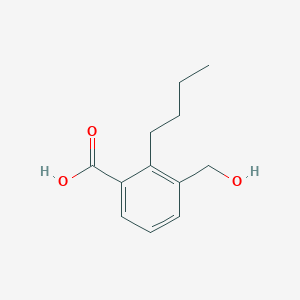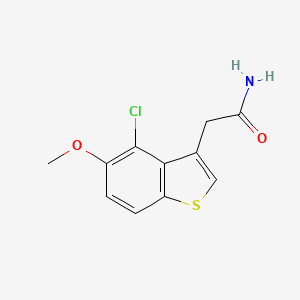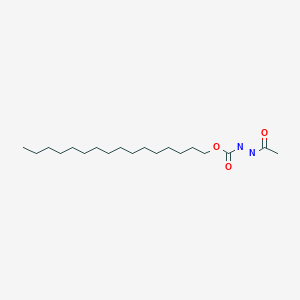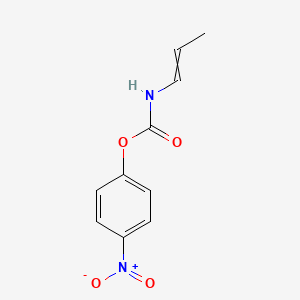![molecular formula C14H21NO3 B14380858 Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate CAS No. 88517-46-8](/img/structure/B14380858.png)
Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to an amino group, which is further connected to a dimethylbutanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate typically involves the esterification of 3-[(benzyloxy)amino]-2,2-dimethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate involves its interaction with specific molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites can interact with enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(benzyloxy)amino]-2,2-dimethylpropanoate: Similar structure but with a propanoate moiety.
Ethyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate: Similar structure but with an ethyl ester group.
Uniqueness
Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
88517-46-8 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-(phenylmethoxyamino)butanoate |
InChI |
InChI=1S/C14H21NO3/c1-11(14(2,3)13(16)17-4)15-18-10-12-8-6-5-7-9-12/h5-9,11,15H,10H2,1-4H3 |
InChI Key |
MYEMCIOFQKHGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C(=O)OC)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14380785.png)

![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)
![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)

![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)


![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
